1-(4-Fluoro-2-methylphenyl)pentan-1-amine
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Overview
Description
1-(4-Fluoro-2-methylphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18FN This compound features a pentan-1-amine backbone substituted with a 4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-fluoro-2-methylbenzene with a suitable pentan-1-amine precursor. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide under anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and advanced purification techniques like distillation and recrystallization are employed to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Hydrogen gas (H), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses.
Comparison with Similar Compounds
1-(4-Fluorophenyl)pentan-1-amine: Lacks the methyl group at the 2-position, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)pentan-1-amine: Lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
1-(4-Chloro-2-methylphenyl)pentan-1-amine: Substitutes chlorine for fluorine, potentially altering its reactivity and pharmacological profile.
Uniqueness: 1-(4-Fluoro-2-methylphenyl)pentan-1-amine is unique due to the presence of both fluorine and methyl substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the methyl group can affect its steric interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPGUFDBZCMEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)F)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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